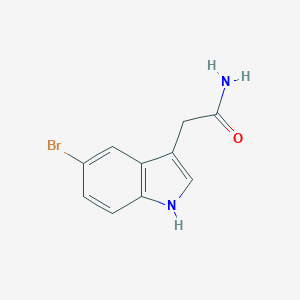

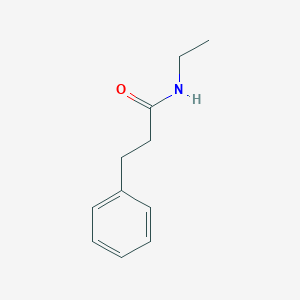

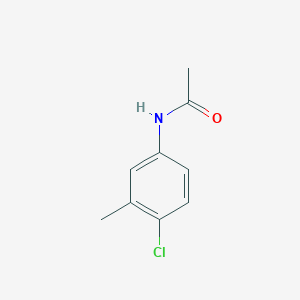

N-ethyl-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-3-phenylpropanamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24300 . It is also known by the synonym 2-Phenyl-propionsaeure-aethylamid .

Synthesis Analysis

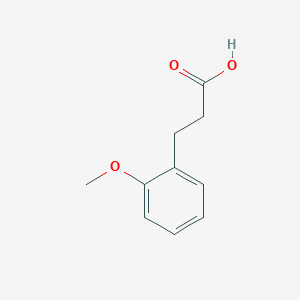

The synthesis of N-ethyl-3-phenylpropanamide involves several steps. The synthetic route includes the use of precursors such as N-ethyl-cinnamamide, Ethylamine, 3-Phenylpropanoic acid, Benzyl alcohol, N-ethylacetamide, Ethylamine hydrochloride, Hydrocinnamic acid, and Ciprofloxacin Hydrochloride . The literature references for the synthesis include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others .Molecular Structure Analysis

The molecular structure of N-ethyl-3-phenylpropanamide consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass is 177.11500 and the LogP value is 2.59560 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethyl-3-phenylpropanamide include a molecular weight of 177.24300 . The exact mass is 177.11500 and the LogP value is 2.59560 . The boiling point, melting point, and density are not available .Relevant Papers The relevant papers for N-ethyl-3-phenylpropanamide include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others . These papers discuss the synthesis of N-ethyl-3-phenylpropanamide and may provide more detailed information on its properties and potential applications.

Mécanisme D'action

Target of Action

N-ethyl-3-phenylpropanamide is a synthetic compound that is structurally similar to fentanyl analogs . The primary targets of these compounds are the μ-opioid receptors . These receptors are widely distributed in the human brain, spinal cord, and other tissues .

Mode of Action

The compound binds to the μ-opioid receptors, leading to a series of downstream effects . .

Biochemical Pathways

The metabolism of N-ethyl-3-phenylpropanamide can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar pharmacokinetic properties . For instance, N-dealkylation of sufentanil, a fentanyl analog, leads to mostly inactive metabolites .

Result of Action

Given its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .

Propriétés

IUPAC Name |

N-ethyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZZVRKUMNZZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403546 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-phenylpropanamide | |

CAS RN |

81256-39-5 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)

![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)